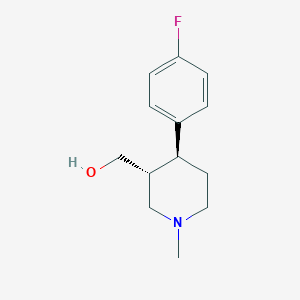

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol

Description

Properties

IUPAC Name |

[(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO/c1-15-7-6-13(11(8-15)9-16)10-2-4-12(14)5-3-10/h2-5,11,13,16H,6-9H2,1H3/t11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRHUYYZISIIMT-DGCLKSJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H](C1)CO)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430930 | |

| Record name | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389573-45-9, 109887-53-8 | |

| Record name | Paroxol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0389573459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3R,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [(3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAROXOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XC4L1C104G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Key Steps

The process begins with the reaction of 3-(4-fluorophenyl)acrylaldehyde (II) and methyl 3-(methylamino)-3-oxopropanoate (III) in the presence of a chiral organocatalyst. The catalyst of choice, (S)-2-(((tert-butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine (diphenylprolinol-TBDMS), facilitates an asymmetric Michael addition, forming the cyclized intermediate IV (Scheme 1).

Scheme 1: Catalytic Cycle for Intermediate IV Formation

-

Conjugate Addition : The TBDMS-protected prolinol catalyst activates the acrylaldehyde via enamine formation, enabling nucleophilic attack by the β-ketoamide.

-

Cyclization : Intramolecular lactamization yields the piperidine ring with defined stereochemistry at C3 and C4.

-

Hydrolysis : The enamine intermediate is hydrolyzed to release the catalyst and yield the ketone precursor.

The subsequent reduction of intermediate IV using sodium borohydride (NaBH4) in methanol introduces the hydroxymethyl group while preserving the stereochemical integrity.

Catalyst Optimization and Reaction Conditions

The choice of catalyst and dehydrating agent critically influences enantiomeric excess (ee) and reaction efficiency. Comparative studies within the patent highlight the superiority of the TBDMS variant over the trimethylsilyl (TMS) analog, achieving >98% ee under optimized conditions.

Table 1: Catalyst Performance Comparison

| Catalyst | Solvent | Dehydrating Agent | ee (%) | Yield (%) |

|---|---|---|---|---|

| Diphenylprolinol-TBDMS | Ethyl acetate | Molecular sieves | 98–99 | 85–90 |

| Diphenylprolinol-TMS | Toluene | None | 80–85 | 70–75 |

Key parameters:

-

Temperature : Room temperature (20–25°C) for the conjugate addition.

-

Catalyst Loading : 10–15 mol% for optimal turnover.

-

Additives : Potassium acetate (KOAc) enhances reaction rate and selectivity.

Industrial-Scale Production Considerations

Transitioning from laboratory-scale synthesis to industrial production requires addressing scalability, cost, and purity. The patented method emphasizes continuous flow processes and in-line purification to meet these demands.

Flow Chemistry Adaptations

-

Reactor Design : Tubular reactors with precise temperature control minimize side reactions.

-

Automated Feed Systems : Ensure stoichiometric precision for acrylaldehyde and β-ketoamide inputs.

-

Real-Time Monitoring : UV-Vis spectroscopy tracks intermediate formation, enabling dynamic adjustments.

Table 2: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Volume (L) | 0.5–1 | 500–1000 |

| Cycle Time (h) | 24–48 | 8–12 |

| Purity Post-Workup (%) | 95–98 | 99.5+ |

Solvent and Reagent Recovery

-

Ethyl acetate is reclaimed via distillation, reducing waste and cost.

-

Molecular sieves are regenerated thermally, ensuring sustained dehydrating capacity.

Workup and Purification Techniques

Post-synthesis workup is critical to isolate the target compound from byproducts and unreacted reagents.

Extraction and Drying

-

Liquid-Liquid Extraction : The reaction mixture is partitioned between ethyl acetate and water, with the organic layer retained.

-

Drying Agents : Anhydrous sodium sulfate removes residual moisture.

Crystallization and Chromatography

-

Crystallization : The crude product is recrystallized from a hexane/ethyl acetate mixture, yielding white crystalline solids.

-

Chiral Chromatography : For pharmaceutical-grade material, preparative HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves >99.5% ee.

Table 3: Purification Outcomes

| Method | Purity (%) | ee (%) | Recovery (%) |

|---|---|---|---|

| Recrystallization | 98–99 | 98–99 | 70–75 |

| Chiral HPLC | 99.5+ | 99.5+ | 60–65 |

Comparative Analysis of Synthetic Routes

While the organocatalytic route dominates current practices, alternative methods have been explored:

Classical Resolution vs. Catalytic Asymmetry

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a fully saturated piperidine derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Formation of 4-(4-fluorophenyl)-1-methylpiperidin-3-one or 4-(4-fluorophenyl)-1-methylpiperidin-3-carboxylic acid.

Reduction: Formation of 4-(4-fluorophenyl)-1-methylpiperidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol has garnered attention for its potential as an antidepressant. Its structural similarity to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI), suggests it may exhibit similar pharmacological properties.

- Mechanism of Action : The compound acts primarily as an inhibitor of the serotonin transporter (SERT), increasing serotonin availability in the synaptic cleft and potentially alleviating depressive symptoms. This mechanism is supported by studies showing significant reductions in immobility time in rodent models during forced swim tests (FST), indicating antidepressant-like effects.

Research indicates that this compound exhibits low cytotoxicity at therapeutic concentrations, making it a candidate for further development as a safe antidepressant option. Preliminary studies have reported IC50 values significantly higher than those observed for other SSRIs at similar dosages, suggesting a favorable safety profile.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

- Antidepressant Efficacy : In animal models, the compound demonstrated significant antidepressant-like effects compared to control groups.

- Cytotoxicity Assessment : Studies using human cell lines indicated low cytotoxicity at therapeutic concentrations, reinforcing its potential as a safe therapeutic agent.

Mechanism of Action

The mechanism of action of ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance binding affinity to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of neurotransmitter systems, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

The stereochemistry of piperidine derivatives significantly impacts their pharmacological properties. Key comparisons include:

(a) ((3S,4S)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl)methanol

- Structure : Cis isomer with (3S,4S) configuration.

- Role: Identified as the "Cis Paroxetine N-Methyl Impurity SS isomer", this compound is a diastereomer of the target molecule.

- Physical Properties : Molecular weight 223.29 g/mol (slightly lower due to structural symmetry differences) .

(b) ((3S,4R)-4-(4-Fluorophenyl)piperidin-3-yl)methanol

- Structure : Lacks the 1-methyl group present in the target compound.

- Role: Known as N-Desmethyl Paroxol, this derivative highlights the importance of the 1-methyl group in enhancing lipophilicity and blood-brain barrier penetration .

- Molecular Weight : 209.26 g/mol , reflecting the absence of the methyl group .

Piperidine-Based Pharmaceuticals

(a) Paroxetine and Related Impurities

- Paroxetine Hydrochloride : A selective serotonin reuptake inhibitor (SSRI) containing a similar piperidine backbone. The target compound is a key intermediate in its synthesis .

- Paroxetine Impurities :

- trans(-)-1-Methyl-3-[1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine Hydrochloride : Demonstrates how ether-linked substituents affect solubility and potency .

- 4-(4-Fluorophenyl)-1-methyl-1,2,3,6-tetrahydropyridine Hydrochloride : A dehydrogenated analog with reduced ring saturation, influencing conformational flexibility .

(b) Ezetimibe Derivatives

- Ezetimibe ((3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one): Structural Differences: Contains an azetidinone ring instead of piperidine, with dual fluorophenyl groups. Function: Inhibits cholesterol absorption, contrasting with the SSRI activity of piperidine-based compounds .

Biological Activity

((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, also known by its chemical structure C13H18FNO, has garnered attention due to its potential therapeutic applications, particularly in the field of antidepressants. This compound is structurally related to paroxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This article explores its biological activity, pharmacological properties, and relevant research findings.

- Molecular Formula : C13H18FNO

- Molecular Weight : 223.29 g/mol

- CAS Number : 105812-81-5

- SMILES Notation : CN1CCC@Hc2ccc(F)cc2

The compound acts primarily as an inhibitor of the serotonin transporter (SERT), which is crucial for the reuptake of serotonin in the synaptic cleft. By inhibiting SERT, this compound increases serotonin availability, contributing to its antidepressant effects. This mechanism is similar to that of paroxetine but may exhibit different pharmacokinetic properties due to structural variations.

Antidepressant Effects

Research indicates that this compound has shown promising antidepressant-like effects in various animal models. In a study assessing the efficacy of this compound in rodent models of depression, it demonstrated significant reductions in immobility time in the forced swim test (FST), a common measure for antidepressant activity.

Cytotoxicity and Safety Profile

Preliminary studies have evaluated the cytotoxicity of this compound using human cell lines. The compound exhibited low cytotoxicity at therapeutic concentrations, making it a candidate for further development as a safe antidepressant option. For instance, IC50 values were reported to be significantly higher than those observed for other common SSRIs at similar dosages.

Study 1: Efficacy in Animal Models

In a controlled experiment involving mice subjected to chronic unpredictable stress (CUS), administration of this compound led to:

- Reduction in depressive-like behaviors : Measured through behavioral tests such as the sucrose preference test and FST.

- Biochemical changes : Increased levels of brain-derived neurotrophic factor (BDNF) were noted, suggesting neuroprotective effects.

Study 2: Pharmacokinetic Profile

A pharmacokinetic study conducted on rats revealed:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 30 minutes post-administration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Excretion : Predominantly excreted via urine within 24 hours.

Comparative Analysis with Other Compounds

Q & A

Basic: What synthetic methodologies are employed to synthesize ((3R,4S)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methanol, and how is its structure validated?

Answer:

The compound is synthesized via a multi-step route involving bromination and cross-electrophile coupling. For example, a nickel-catalyzed coupling between 5-bromo-2-methoxypyridine and the alcohol derivative yields the product with 60% efficiency after purification by column chromatography (20% EtOAc/hexanes, 5% triethylamine) . Structural validation combines nuclear magnetic resonance (NMR) spectroscopy for functional group identification and X-ray crystallography for stereochemical confirmation. The SHELX system (e.g., SHELXL) refines crystallographic data, resolving chair conformations of the piperidine ring and dihedral angles between aromatic groups .

Basic: How is the stereochemical configuration (3R,4S) of the compound confirmed experimentally?

Answer:

Chiral resolution techniques, such as chiral HPLC or supercritical fluid chromatography (SFC), separate enantiomers. Absolute configuration is determined via single-crystal X-ray diffraction. For instance, the title compound’s crystal structure (space group P2₁2₁2₁) reveals bond angles and torsional parameters consistent with the (3R,4S) configuration. The piperidine ring adopts a chair conformation with a dihedral angle of 47.01° between fluorophenyl and tosyl groups . Optical rotation data (e.g., [α]D²² = -33.9° in methanol) further corroborates stereochemical purity .

Advanced: What role does this compound play as an intermediate in pharmaceutical synthesis?

Answer:

The compound is a key intermediate in synthesizing paroxetine, a selective serotonin reuptake inhibitor (SSRI). In one protocol, the alcohol is converted to a tosylate derivative, enabling nucleophilic substitution with 3,4-methylenedioxyphenoxymethyl groups. Reaction conditions (e.g., toluenesulfonyl chloride in dichloromethane at 268 K) yield the tosylate with high regioselectivity, which is subsequently coupled to form paroxetine .

Advanced: How does the compound participate in cross-electrophile coupling reactions, and what catalytic systems optimize its reactivity?

Answer:

The compound acts as an alcohol partner in nickel-/palladium-catalyzed cross-couplings. For example, under General Procedure A, its in-situ bromination generates an electrophilic intermediate, which reacts with aryl halides (e.g., 5-bromo-2-methoxypyridine) in the presence of Ni(COD)₂ and dtbbpy. Optimal conditions include 1:1 stoichiometry, THF solvent, and silica gel quenching, achieving yields up to 60% . Dual catalytic systems (Ni/Pd) enhance efficiency in coupling with phenol derivatives .

Advanced: How do structural modifications of the fluorophenyl and piperidine moieties influence metabolic stability?

Answer:

The 4-fluorophenyl group reduces oxidative metabolism by blocking cytochrome P450 (CYP) activity. Comparative studies of analogs show that fluorine substitution at the para-position decreases hepatic clearance in vitro (e.g., human liver microsomes). Hydroxyl groups on the piperidine ring are often acetylated or methylated to prevent phase II glucuronidation, as demonstrated in cholesterol-lowering azetidinone derivatives .

Advanced: What crystallographic data and software tools are critical for resolving the compound’s solid-state structure?

Answer:

Single-crystal X-ray diffraction data (e.g., a = 8.312 Å, b = 10.589 Å, c = 14.754 Å) are refined using SHELXL. Key parameters include:

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| R-factor | 0.042 |

| Dihedral angle | 47.01° |

| Torsional angles | C3-C4-N1-C6: -56.2° |

The SHELX suite enables hydrogen placement in calculated positions (riding model) and thermal parameter refinement .

Basic: What chromatographic techniques resolve enantiomeric impurities in the compound?

Answer:

Chiral stationary phases (e.g., Chiralpak AD-H or OD-H) with hexane/isopropanol mobile phases achieve baseline separation. For preparative resolution, supercritical fluid chromatography (SFC) using CO₂/ethanol modifiers offers high throughput. Evidence from ezetimibe synthesis shows that enantiomeric excess >99% is attainable via these methods .

Advanced: How can researchers profile biological targets or binding affinities of this compound?

Answer:

Surface plasmon resonance (SPR) and thermal shift assays identify target interactions. Fragment-based crystallographic screening (e.g., with Chaetomium thermophilum FAD-dependent oxidoreductase) reveals binding modes. Competitive binding studies using radiolabeled analogs (³H or ¹⁴C) quantify affinity constants (Kd) .

Basic: What stability-indicating assays are recommended for evaluating the compound under stressed conditions?

Answer:

Forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) coupled with HPLC-UV or LC-MS monitor degradation products. For example, acidic conditions (0.1 M HCl, 60°C) may hydrolyze the piperidine ring, while oxidation (H₂O₂) targets the methanol group. Method validation follows ICH Q2(R1) guidelines .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize this compound’s bioactivity?

Answer:

Systematic substitution of the fluorophenyl, piperidine, and methanol groups is evaluated in vitro/in vivo. For cholesterol-lowering analogs, ED₅₀ values in hamster models guide optimization:

| Modification | ED₅₀ (mg/kg/day) |

|---|---|

| 4-Fluorophenyl | 0.04 |

| 4-Chlorophenyl | 0.12 |

| Hydroxypropyl substitution | Inactive |

Fluorine and hydroxyl groups are critical for potency and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.